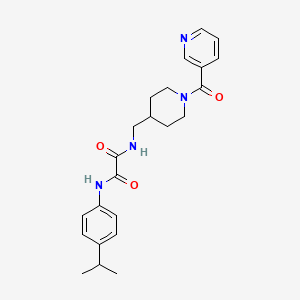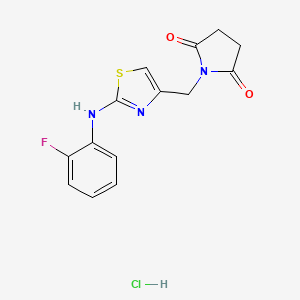
1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a complex organic molecule that contains several important functional groups. It includes a 2-aminothiazole scaffold, which is a characteristic structure in drug development with several biological activities . It also contains a pyrrolidine-2,5-dione ring, which has been identified as a valuable scaffold in the treatment of various conditions .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 2-aminothiazole scaffold and a pyrrolidine-2,5-dione ring. The 2-aminothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine-2,5-dione ring is a five-membered ring with two carbonyl groups and a secondary amine .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. Thiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Biological Activity
A study by Kim et al. (2004) involved the synthesis of compounds containing 2,4-thiazolidinedione, which is structurally related to 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride. These compounds were evaluated for their effects on triglyceride accumulation and exhibited potential for further pharmacological studies (Kim et al., 2004).
Antiproliferative Activity Studies
Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids and studied their cytotoxicity against various cancer cell lines, demonstrating promising anticancer activity. This research highlights the potential of thiazole derivatives in cancer treatment (Alqahtani & Bayazeed, 2020).
Antimycobacterial Evaluation
Ponnuchamy et al. (2014) evaluated novel hybrid arylidene thiazolidine-2,4-diones for their antimycobacterial activity against Mycobacterium tuberculosis. The study found that these compounds displayed moderate to good activity, underscoring their potential in antimycobacterial applications (Ponnuchamy et al., 2014).
Anticancer Activity of N-Substituted Indole Derivatives
Kumar and Sharma (2022) synthesized and screened N-substituted indole derivatives for their anticancer activity. This study provides insights into the potential therapeutic applications of similar compounds in oncology (Kumar & Sharma, 2022).
Safety and Hazards
Future Directions
The future directions for the development of this compound could involve further exploration of its biological activities and potential applications in drug development. Given the wide range of biological activities associated with thiazoles and pyrrolidine-2,5-diones, there is significant potential for the development of new therapeutics based on these scaffolds .
Mechanism of Action
Target of Action
The compound 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex molecule that contains both a thiazole and a pyrrolidine ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Pyrrolidine derivatives have also shown excellent potency towards certain receptors . .
Mode of Action
The mode of action of this compound is likely to be multifaceted due to the presence of both thiazole and pyrrolidine rings. Thiazole derivatives have been known to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . Pyrrolidine derivatives have shown activity against certain receptors, affecting the detoxification and clearance of foreign toxic substances from the body
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, affecting various biochemical pathways . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more . Pyrrolidine derivatives have also been associated with various biochemical pathways . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-((2-((2-Fluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride are not fully understood due to the lack of specific studies on this compound. Based on its structural components, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also have potential anticancer properties.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-[[2-(2-fluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S.ClH/c15-10-3-1-2-4-11(10)17-14-16-9(8-21-14)7-18-12(19)5-6-13(18)20;/h1-4,8H,5-7H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGKMIIURWKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)
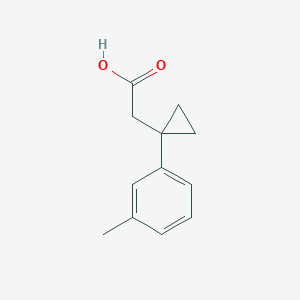
![3-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B2832574.png)


![N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2832577.png)
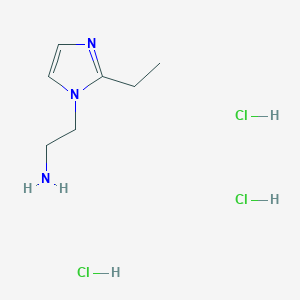
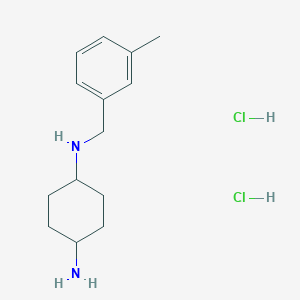
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2832584.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2832585.png)
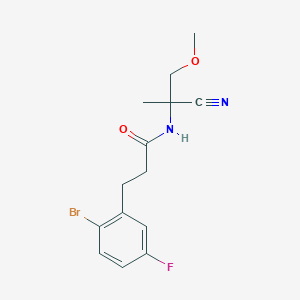
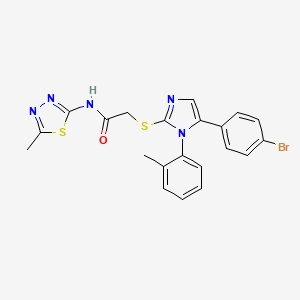
![ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate](/img/structure/B2832590.png)
